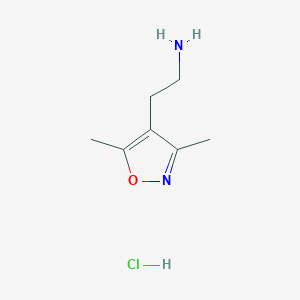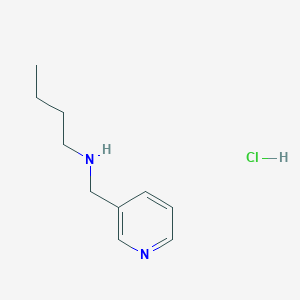
(2,4-Dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Vue d'ensemble
Description
(2,4-Dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, commonly referred to as 2,4-Dichlorobenzyl-THFM-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid, soluble in water and ethanol, and has a molecular weight of 283.7 g/mol. It has been used in a variety of research applications, including as a reagent for organic synthesis, as an inhibitor of protein kinases, and as an agonist of G protein-coupled receptors.
Applications De Recherche Scientifique
2,4-Dichlorobenzyl-THFM-HCl has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as an inhibitor of protein kinases, and as an agonist of G protein-coupled receptors. It has also been used to study the structure-activity relationships of G protein-coupled receptors and to study the effects of agonists and antagonists on these receptors.
Mécanisme D'action
2,4-Dichlorobenzyl-THFM-HCl is believed to act as an agonist of G protein-coupled receptors. It binds to these receptors and activates them, leading to the activation of a number of downstream signaling pathways. These pathways are involved in a variety of physiological processes, such as the regulation of cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects
2,4-Dichlorobenzyl-THFM-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which are involved in a variety of cellular processes. It has also been shown to activate G protein-coupled receptors, which can lead to the activation of downstream signaling pathways that are involved in a variety of physiological processes, such as the regulation of cell proliferation, differentiation, and migration.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,4-Dichlorobenzyl-THFM-HCl in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable, and it has a low toxicity. However, it is important to note that the compound is not approved for human consumption, and it should only be used in laboratory experiments.
Orientations Futures
The use of 2,4-Dichlorobenzyl-THFM-HCl in scientific research is a relatively new field, and there are a number of potential future directions for research. These include further research into the structure-activity relationships of G protein-coupled receptors, further investigation into the biochemical and physiological effects of the compound, and the development of novel compounds based on the structure of 2,4-Dichlorobenzyl-THFM-HCl. Additionally, further research into the safety and efficacy of the compound for use in clinical trials is needed.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSOQKIOIXNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,4-Dichlorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)



amine hydrochloride](/img/structure/B3077494.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)

![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077533.png)

![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)
![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)
